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Compound of Interest

2,4-Bis(benzyloxy)-5-
Compound Name:
bromopyrimidine

Cat. No.: B1331184

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2,4-bis(phenylmethoxy)pyrimidine, also known as 2,4-Bis(benzyloxy)-5-
bromopyrimidine, is a versatile synthetic intermediate of significant interest in the field of
medicinal chemistry. Its structure, featuring a pyrimidine core with two benzyloxy protecting
groups and a reactive bromine atom, makes it a valuable building block for the synthesis of a
wide array of complex molecules, particularly in the development of novel antiviral and
anticancer agents. The differential reactivity of the C-Br bond and the benzyloxy groups allows
for selective and sequential modifications, providing a strategic advantage in the design and
synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of
its chemical properties, a detailed synthesis protocol, and its applications in the synthesis of
biologically active compounds.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of 5-bromo-2,4-
bis(phenylmethoxy)pyrimidine is presented in the table below. This data is crucial for
determining appropriate reaction conditions, purification methods, and for the characterization
of the compound.
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Property Value Reference
5-bromo-2,4-

IUPAC Name _ o
bis(phenylmethoxy)pyrimidine
2,4-Bis(benzyloxy)-5-

Synonyms bromopyrimidine, 5-Bromo-2,4-
di(benzyloxy)pyrimidine

CAS Number 41244-53-5

Molecular Formula C1sH15BrN20:2

Molecular Weight 371.23 g/mol

Appearance Off-white solid

Melting Point 88-90 °C

Boiling Point 517.4 £ 60.0 °C (Predicted)

Density 1.419 + 0.06 g/cm? (Predicted)
Soluble in common organic

Solubility solvents such as toluene, THF,

and ethyl acetate.

Spectral Data: While a dedicated, published spectrum for 5-bromo-2,4-

bis(phenylmethoxy)pyrimidine is not readily available in public databases, data for structurally

related compounds can be used for comparative analysis. For instance, the *H NMR spectrum

of the closely related 5-bromopyrimidine shows characteristic signals in the aromatic region.

The mass spectrum of 5-bromopyrimidine exhibits a molecular ion peak corresponding to its

molecular weight. The IR spectrum of 5-bromopyrimidine shows characteristic absorption

bands for the pyrimidine ring. For 5-bromo-2,4-bis(phenylmethoxy)pyrimidine, one would

expect to see additional signals in the *H and 3C NMR spectra corresponding to the benzyloxy

groups, and the mass spectrum would show a molecular ion peak at approximately 371 m/z.

Experimental Protocols
Synthesis of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine
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A common and efficient method for the synthesis of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine
involves the reaction of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a
strong base.

Materials:

5-bromo-2,4-dichloropyrimidine

Benzyl alcohol

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous toluene

Standard glassware for organic synthesis

Inert atmosphere (Nitrogen or Argon)

Procedure:

Under an inert atmosphere, dissolve benzyl alcohol (3.25 equivalents) in anhydrous toluene.
« To this solution, carefully add sodium hydride (3 equivalents) portion-wise at O °C.

» Allow the mixture to warm to room temperature and stir until the cessation of gas evolution,
indicating the formation of sodium benzoxide.

¢ In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1 equivalent) in anhydrous
toluene.

e Slowly add the solution of 5-bromo-2,4-dichloropyrimidine to the sodium benzoxide
suspension at room temperature.

 Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by
thin-layer chromatography (TLC).

o Upon completion of the reaction, quench any excess sodium hydride by the careful addition
of ethanol or isopropanol.
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Filter the reaction mixture to remove the precipitated sodium chloride.
Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-bromo-2,4-
bis(phenylmethoxy)pyrimidine.

3. Add dichloropyrimidine solution

‘Work-up and Purification

5-bromo-2,4-bis(phenylmethoxy)pyrimidine

5-bromo-2,4-dichloropyrimidine

Click to download full resolution via product page

Diagram 1: Synthesis workflow for 5-bromo-2,4-bis(phenylmethoxy)pyrimidine.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1331184?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Applications in Drug Development

The strategic placement of the bromine atom at the 5-position of the pyrimidine ring makes 5-
bromo-2,4-bis(phenylmethoxy)pyrimidine an ideal substrate for various palladium-catalyzed
cross-coupling reactions. These reactions are fundamental in modern drug discovery for the
construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of
diverse molecular fragments to build complex and biologically active molecules.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. This reaction can be
used to introduce aryl or vinyl substituents at the 5-position of the pyrimidine ring.

Materials:

5-bromo-2,4-bis(phenylmethoxy)pyrimidine

Aryl- or vinylboronic acid (or ester)

Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf))

Base (e.g., K2COs3, Cs2C0s3, K3sPOa4)

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Water (for aqueous base systems)

Procedure:

 In areaction vessel, combine 5-bromo-2,4-bis(phenylmethoxy)pyrimidine (1 equivalent), the
boronic acid derivative (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base
(2-3 equivalents).

e Purge the vessel with an inert gas.

e Add the degassed solvent(s).
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» Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed
(monitored by TLC or LC-MS).

e Cool the reaction to room temperature, dilute with an organic solvent, and wash with water
and brine.

» Dry the organic layer, concentrate, and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal
alkynes, introducing an alkynyl functional group.

Materials:

5-bromo-2,4-bis(phenylmethoxy)pyrimidine

Terminal alkyne

Palladium catalyst (e.g., PdCIl2(PPhs)2)

Copper(l) iodide (Cul) co-catalyst

Amine base (e.g., triethylamine, diisopropylamine)

Anhydrous solvent (e.g., THF, DMF)

Procedure:

» To a reaction flask under an inert atmosphere,
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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